Product packaging for Benzyl 1-aminocyclopentane-1-carboxylate(Cat. No.:CAS No. 5471-59-0)

Benzyl 1-aminocyclopentane-1-carboxylate

Cat. No.: B1296823
CAS No.: 5471-59-0
M. Wt: 219.28 g/mol
InChI Key: LXWREXKYHMWQRO-UHFFFAOYSA-N
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Description

Benzyl 1-aminocyclopentane-1-carboxylate (CAS 5471-59-0) is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is classified as a 1-aminocyclopentanecarboxylic acid derivative, where the carboxylic acid group is protected as a benzyl ester . This ester protection makes it a valuable synthetic building block in organic and medicinal chemistry, particularly for the preparation of more complex molecules, including unnatural amino acids and peptides . Compounds in the aminocyclopentanecarboxylic acid family have been investigated as effectors of central nervous system receptors and have shown relevance in the synthesis of metabolites and radiopharmaceuticals . The calculated density of this compound is 1.136 g/cm³, with a predicted boiling point of 320.4°C at 760 mmHg . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1296823 Benzyl 1-aminocyclopentane-1-carboxylate CAS No. 5471-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-13(8-4-5-9-13)12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWREXKYHMWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970020
Record name Benzyl 1-aminocyclopentane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30970020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-59-0
Record name NSC26986
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 1-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Chemistry of Quaternary α Amino Acid Derivatives

Quaternary α-amino acids are a special class of amino acids in which the α-carbon atom is bonded to two side-chain groups, in addition to the amino and carboxyl groups. This structural feature distinguishes them from the proteinogenic amino acids, where the α-carbon is bonded to one side chain and a hydrogen atom. The presence of a quaternary α-carbon introduces significant conformational constraints into peptide chains. nih.gov

Benzyl (B1604629) 1-aminocyclopentane-1-carboxylate is an important synthetic precursor to a specific type of quaternary α-amino acid, namely 1-aminocyclopentane-1-carboxylic acid. The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality, a common strategy in peptide synthesis to prevent unwanted side reactions. nbinno.combeilstein-journals.orgmasterorganicchemistry.com This protection allows for selective reactions at the amino group, enabling the incorporation of the 1-aminocyclopentane-1-carboxylate unit into larger molecules.

The synthesis of quaternary α-amino acids and their derivatives is an active area of research. Various synthetic strategies have been developed to construct the sterically hindered quaternary stereocenter. These methods often involve the alkylation of protected amino acid enolates or the use of cyclic precursors.

Table 1: Selected Synthetic Approaches to Quaternary α-Amino Acids

Synthetic MethodDescriptionKey Features
Asymmetric Strecker SynthesisA three-component reaction between a ketone, an amine, and a cyanide source, followed by hydrolysis.Provides access to a wide range of α,α-disubstituted amino acids.
Alkylation of Amino Acid EnolatesThe enolate of a protected amino acid is reacted with an alkyl halide.A versatile method, but can be challenging for sterically hindered substrates.
Rearrangement ReactionsMethods like the Beckmann or Schmidt rearrangement of cyclic precursors.Can provide access to cyclic quaternary amino acids.
Phase-Transfer CatalysisAlkylation of Schiff bases of amino acid esters under phase-transfer conditions.Often allows for mild reaction conditions and high enantioselectivities.

Structural Significance and Synthetic Utility of the 1 Aminocyclopentane 1 Carboxylate Scaffold

The 1-aminocyclopentane-1-carboxylate scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net The rigid, cyclic nature of the cyclopentane (B165970) ring imparts a high degree of conformational constraint, which can be advantageous in the design of drugs and other bioactive molecules. By locking the molecule into a specific three-dimensional shape, the entropic penalty upon binding to a biological target is reduced, potentially leading to higher binding affinity and selectivity.

The synthetic utility of Benzyl (B1604629) 1-aminocyclopentane-1-carboxylate lies in its role as a versatile building block. The benzyl ester can be readily cleaved under mild conditions, such as catalytic hydrogenation, to reveal the free carboxylic acid. This allows for the incorporation of the 1-aminocyclopentane-1-carboxylate moiety into peptides and other complex molecules using standard peptide coupling techniques.

The presence of the quaternary center in the 1-aminocyclopentane-1-carboxylate scaffold offers several benefits:

Increased Metabolic Stability: The steric hindrance around the α-carbon can protect the adjacent peptide bonds from enzymatic degradation by peptidases, leading to a longer biological half-life. nih.gov

Induction of Specific Secondary Structures: The conformational constraints imposed by the cyclic quaternary α-amino acid can be used to stabilize specific peptide secondary structures, such as β-turns and helices. nih.gov This is crucial for designing peptidomimetics that mimic the bioactive conformation of natural peptides.

Scaffold for Drug Discovery: The cyclopentane ring can be further functionalized to introduce additional chemical diversity, allowing for the exploration of structure-activity relationships in drug discovery programs.

Overview of Research Directions and Interdisciplinary Relevance

Direct and Convergent Synthetic Approaches

Convergent synthetic strategies, which assemble complex molecules from several individual fragments in a single step, offer significant advantages in efficiency and atom economy. Multi-component reactions are prime examples of such approaches.

The Ugi four-component coupling reaction (Ugi-4CR) is a powerful tool for generating α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.orgnih.gov A significant variation is the ammonia-Ugi reaction, which utilizes ammonia (B1221849) as the amine component. This variant has historically been challenging due to the lower nucleophilicity of ammonia compared to primary amines, often requiring harsh conditions and resulting in low yields and competing side reactions like the Passerini reaction. rsc.orgrsc.org

However, recent advancements have established a more robust and practical protocol for the ammonia-Ugi reaction. rsc.orgrsc.org By using pre-prepared ammonium (B1175870) carboxylates in trifluoroethanol, the reaction can proceed efficiently at room temperature. rsc.org This one-pot synthesis provides a direct route to α,α-disubstituted amino acid derivatives.

A key example is the synthesis of a 1-aminocyclopentane-1-carboxylic acid (Ac₅c) derivative using cyclopentanone (B42830), benzyl (B1604629) isocyanide, acetic acid, and ammonia. rsc.org The reaction conditions were optimized to favor the desired Ugi product over potential side reactions. rsc.orgresearchgate.net This methodology demonstrates a highly efficient and convergent pathway to the core structure of 1-aminocyclopentane-1-carboxylate analogues. rsc.org

Table 1: Optimization of the Ammonia-Ugi Reaction for a 1-Aminocyclopentane-1-carboxylic Acid Derivative rsc.org
EntryAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
1NH₄OAcTFErt2495
2NH₄OAcMeOHrt2463
3NH₄OAcCH₂Cl₂rt24<5
4NH₃ in MeOH (7 M) + AcOHTFErt2464
5NH₄OAcTFE50693

Data based on the reaction of cyclopentanone, benzyl isocyanide, and acetic acid with an ammonia source. rsc.org

Cyclopentanone and its derivatives are common starting materials for the synthesis of 1-aminocyclopentane-1-carboxylic acid systems. A classic approach is the Strecker synthesis, which involves reacting cyclopentanone with sodium cyanide and ammonium chloride to form the intermediate 1-aminocyclopentane carbonitrile. google.com This α-aminonitrile can then be hydrolyzed to the corresponding carboxylic acid. google.comdtic.mil

Further elaboration of this intermediate allows for the introduction of various functional groups. For instance, reacting 1-aminocyclopentane carbonitrile with valeroyl chloride yields N-(1-cyanocyclopentyl)pentanamide, which upon hydrolysis gives 1-(pentanoylamino)cyclopentanecarboxylic acid. google.com

Another versatile precursor is ethyl 2-oxocyclopentane-1-carboxylate. researchgate.netutripoli.edu.ly This β-keto ester can react with various amines to form enamine structures or undergo cyclization to yield more complex heterocyclic systems. researchgate.netutripoli.edu.ly For example, its reaction with hydrazine (B178648) hydrate (B1144303) can produce both an enamine derivative and a pyrazolone (B3327878) derivative, demonstrating the versatile reactivity of this cyclopentanone-based precursor. utripoli.edu.ly These strategies highlight the utility of readily available cyclic ketones in building the core aminocyclopentane scaffold.

Stereoselective Synthesis of Chiral 1-Aminocyclopentane-1-carboxylate Systems

The creation of specific stereoisomers is crucial for pharmaceutical applications. Asymmetric synthesis provides pathways to enantiomerically pure or enriched chiral compounds.

A powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine (B1666218) equivalents. nih.gov Nickel(II) complexes of Schiff bases derived from glycine and a chiral auxiliary (like benzylproline) are particularly effective. nih.gov These complexes can be deprotonated to form a nucleophilic enolate, which then reacts with alkyl halides. The chiral environment provided by the Ni(II) complex and the auxiliary directs the alkylation to one face of the enolate, leading to high diastereoselectivity. nih.gov

Phase-transfer catalysis (PTC) offers another practical method for the asymmetric alkylation of glycine derivatives. austinpublishinggroup.com Using a Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, in the presence of a chiral phase-transfer catalyst allows for the enantioselective synthesis of unnatural amino acids. austinpublishinggroup.comresearchgate.net Catalysts derived from cinchona alkaloids are commonly employed for this purpose, facilitating the reaction between the aqueous base and the organic-soluble substrate to achieve high yields and enantiomeric excesses. austinpublishinggroup.com The development of copper/(4S,2R)-tBu-Phosferrox catalysts has also shown high performance in the asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases. chemrxiv.org

Table 2: Asymmetric Benzylation of Glycine Schiff Base using Chiral Phase-Transfer Catalysts austinpublishinggroup.com
CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Cinchona-derived Catalyst 1Toluene (B28343)09585
Cinchona-derived Catalyst 2CH₂Cl₂-409278
Cinchona-derived Catalyst 3Toluene-409388

Data represents a model reaction of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide. austinpublishinggroup.com

Domino reactions, or cascade reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. These reactions are highly efficient for constructing complex cyclic systems with multiple stereocenters. A rhodium-catalyzed reaction of vinyldiazoacetates with specific allyl alcohols can generate cyclopentanes bearing four new stereogenic centers with very high levels of stereoselectivity. nih.gov This domino sequence involves five distinct steps: oxonium ylide formation, researchgate.netnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, tautomerization, and an intramolecular carbonyl ene reaction. nih.gov Such a convergent strategy is highly valuable for assembling the substituted cyclopentane (B165970) core.

Intramolecular cyclizations are also key for forming cyclic amino acid derivatives. For example, N-Cbz-protected diazoketones, which can be derived from α-amino acids, undergo intramolecular cyclization in the presence of a Brønsted acid catalyst. frontiersin.orgresearchgate.net This reaction proceeds through the protonation of the diazo group, followed by an intramolecular nucleophilic attack from the carbamate's carbonyl group to form cyclic 1,3-oxazinane-2,5-diones, releasing nitrogen gas in the process. frontiersin.org This methodology provides a metal-free route to construct chiral heterocyclic systems that can be precursors to cyclic amino acids. frontiersin.orgresearchgate.net

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.orgnih.gov Developing asymmetric variants of this reaction is essential for stereoselective synthesis. The conjugate addition of nucleophiles to α,β-unsaturated amides and lactams has been a focus of research, although these substrates are often less reactive than their ester or ketone counterparts. beilstein-journals.org

Diastereoselective conjugate additions can be achieved by using chiral Michael acceptors, where a chiral auxiliary attached to the amide blocks one face of the double bond from the incoming nucleophile. beilstein-journals.orgnih.gov This approach directs the formation of one diastereomer preferentially. An alternative strategy involves using chiral nucleophiles, such as chiral glycine equivalents, which add to achiral α,β-unsaturated systems. nih.gov Furthermore, the use of chiral catalysts, such as chiral phosphoric acids or organocatalysts, can enable enantioselective conjugate additions of amines to α,β-unsaturated aldehydes, providing access to enantioenriched β-amino aldehydes, which are versatile synthetic intermediates. princeton.eduresearchgate.net The development of co-catalyzed systems, for instance using an achiral rhodium complex with a chiral squaramide, has enabled the enantioselective synthesis of chiral amides through carbene N-H insertion, highlighting another advanced method for creating stereogenic centers adjacent to an amide nitrogen. researchgate.netnih.gov

Kinetic and Parallel Kinetic Resolution Strategies for Enantiomerically Enriched Benzyl 1-aminocyclopentane-1-carboxylate Derivatives

The asymmetric synthesis of 5-alkyl-cispentacin derivatives, which are closely related to derivatives of this compound, can be achieved through kinetic and parallel kinetic resolution of racemic methyl (±)-5-alkyl-cyclopentene-1-carboxylates. rsc.org These strategies are crucial for obtaining enantiomerically pure compounds, which are often essential for biological activity.

Kinetic resolution involves the differential reaction of enantiomers with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the slower-reacting one. In the context of cyclopentene (B43876) carboxylates, treatment with a chiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamide, can lead to the selective conjugate addition to one enantiomer of the racemic starting material. rsc.org

Parallel kinetic resolution (PKR) offers a more efficient approach where both enantiomers of a racemic starting material are converted into different, easily separable product diastereomers by reacting with a mixture of pseudoenantiomeric reagents. ox.ac.uk For instance, a 50:50 mixture of lithium (S)-N-benzyl-N-α-methylbenzylamide and lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide can be used for the efficient PKR of (±)-5-alkyl-cyclopentene-1-carboxylates. This results in a mixture of the corresponding N-benzyl and N-3,4-dimethoxybenzyl β-amino esters, each with high diastereomeric excess.

The high levels of enantiorecognition in these mutual kinetic resolutions are noteworthy, with preferential addition occurring anti- to the 5-alkyl substituent, yielding a 1,2-syn-1,5-anti arrangement after enolate protonation. rsc.org These resolution strategies have been successfully applied to a range of tert-butyl (±)-3-alkyl-cyclopentene-1-carboxylates, providing access to 3-alkyl-cispentacin derivatives in high diastereomeric and enantiomeric excess after separation and deprotection. nih.gov

Table 1: Examples of Parallel Kinetic Resolution of Cyclopentene Carboxylates

Racemic Substrate Chiral Reagents (Pseudoenantiomeric Mixture) Products Diastereomeric Excess (de) Reference
(±)-5-mesityl-cyclopentene-1-carboxylate Lithium (S)-N-benzyl-N-α-methylbenzylamide and Lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide N-benzyl and N-3,4-dimethoxybenzyl β-amino esters 98 ± 1%
(±)-5-isopropyl-cyclopentene-1-carboxylate Lithium (S)-N-benzyl-N-α-methylbenzylamide and Lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide N-benzyl and N-3,4-dimethoxybenzyl β-amino esters 93 ± 1%
(±)-5-phenyl-cyclopentene-1-carboxylate Lithium (S)-N-benzyl-N-α-methylbenzylamide and Lithium (R)-N-3,4-dimethoxybenzyl-N-α-methylbenzylamide N-benzyl and N-3,4-dimethoxybenzyl β-amino esters 93 ± 1%
tert-butyl (RS)-3-benzyl-cyclopentene-1-carboxylate Lithium (RS)-N-benzyl-N-alpha-methylbenzylamide and Lithium (RS)-N-3,4-dimethoxybenzyl-N-alpha-methylbenzylamide N-benzyl and N-3,4-dimethoxybenzyl β-amino esters >98% nih.gov

Protective Group Chemistry in the Synthesis of this compound and Related Structures

The synthesis of complex molecules like this compound and its analogues heavily relies on the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The choice and strategic application of these protecting groups are critical for the success of a synthetic route. nih.gov

In multi-step syntheses, particularly in peptide synthesis where multiple reactive functionalities are present, the use of orthogonal protecting groups is paramount. jocpr.comnih.gov Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups in the molecule. jocpr.combiosynth.com This allows for the selective deprotection and subsequent modification of specific functional groups. nih.gov

A common orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the tert-butoxycarbonyl (Boc)/benzyl (Bn) strategy, which is considered quasi-orthogonal. biosynth.com Both groups are acid-labile, but their removal requires different acid strengths. biosynth.com Another widely used orthogonal pair is the 9-fluorenylmethoxycarbonyl (Fmoc) group for amines and the tert-butyl (tBu) group for carboxylic acids. biosynth.com The Fmoc group is base-labile, while the tBu group is acid-labile. biosynth.com

For the synthesis of more complex structures, such as branched or cyclic peptides derived from this compound, a higher degree of orthogonality may be required. nih.govnih.gov This can involve the use of protecting groups that are labile to specific reagents, such as photolabile protecting groups (PPGs) or groups removable by specific enzymes or metal catalysts. mdpi.com The Dde and ivDde protecting groups, for instance, are stable to the piperidine (B6355638) used for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal, but can be cleaved with hydrazine. This three-dimensional orthogonality is essential for the on-resin synthesis of complex peptides. mdpi.com

The benzyl ester of 1-aminocyclopentane-1-carboxylic acid serves as a protective group for the carboxyl functionality. Its removal is a key step in many synthetic sequences. Catalytic hydrogenation is a common and mild method for the deprotection of benzyl esters, typically using palladium on carbon (Pd/C) as a catalyst. gcwgandhinagar.com This method is advantageous as it often proceeds without racemization. rsc.orgconicet.gov.ar Another approach involves the use of strong acids, but this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Bis(tributyltin) oxide has also been shown to efficiently and chemoselectively cleave benzyl esters of N-protected amino acids in aprotic solvents. rsc.orgconicet.gov.ar

For the amine functionality, a variety of protecting groups are available. The benzyloxycarbonyl (Cbz or Z) group is a common choice and can be removed by catalytic hydrogenation or with HBr in acetic acid. gcwgandhinagar.comorganic-chemistry.org The tert-butoxycarbonyl (Boc) group is readily cleaved with moderate to strong acids like trifluoroacetic acid (TFA). gcwgandhinagar.com The selective deprotection of these groups in the presence of a benzyl ester, or vice versa, is a cornerstone of orthogonal protection strategies. For example, a Boc group can be removed with TFA while leaving a benzyl ester intact, and a benzyl ester can be cleaved by hydrogenolysis without affecting a Boc group.

Table 2: Common Protecting Groups and Their Deprotection Conditions

Protecting Group Abbreviation Functional Group Protected Deprotection Conditions Reference
Benzyl Bn Carboxylic acid, Amine H₂, Pd/C; Strong acids biosynth.comorganic-chemistry.org
tert-Butoxycarbonyl Boc Amine Trifluoroacetic acid (TFA) biosynth.comgcwgandhinagar.com
9-Fluorenylmethoxycarbonyl Fmoc Amine Piperidine biosynth.com
Benzyloxycarbonyl Cbz, Z Amine H₂, Pd/C; HBr in acetic acid gcwgandhinagar.comorganic-chemistry.org
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde Amine 2% Hydrazine in DMF
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde Amine 2% Hydrazine in DMF

Derivatization Pathways from 1-Aminocyclopentane-1-carboxylic Acid (Ac5c)

1-Aminocyclopentane-1-carboxylic acid (Ac5c), also known as cycloleucine, is a versatile starting material for the synthesis of a wide array of derivatives. researchgate.netmatrix-fine-chemicals.com Its unique cyclic structure provides a scaffold for the introduction of various functional groups, leading to compounds with diverse biological properties.

Derivatization can occur at both the amino and carboxylic acid functionalities. The carboxylic acid can be converted into esters, amides, or other carbonyl derivatives through standard coupling reactions. thermofisher.com For example, peptide synthesis protocols can be employed to couple Ac5c with other amino acids or amines. thermofisher.com This often involves the activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com

The amino group of Ac5c can be acylated to form various amides or derivatized to introduce other functionalities. researchgate.net For instance, the synthesis of quinoxaline (B1680401) derivatives can be achieved by reacting o-phenylenediamines with α-dicarbonyl compounds, a pathway that could be adapted for Ac5c derivatives. mdpi.com Furthermore, the synthesis of novel saccharin (B28170) derivatives has been reported through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a versatile method that could be applied to appropriately functionalized Ac5c. nih.gov

The development of synthetic routes to substituted Ac5c analogues, such as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), further expands the scope of derivatization. nih.gov Enantioselective syntheses of such derivatives have been achieved through various methods, including alkylidene carbene 1,5-C-H insertion reactions. nih.gov These polysubstituted cyclopentane rings offer multiple points for modification, enabling the creation of complex and diverse molecular architectures.

Building Block in the Synthesis of Bioactive Compounds

The rigid cyclopentane core of this compound makes it an attractive synthon for constructing biologically active molecules. This constrained cyclic structure is a common feature in many natural products and pharmacologically active agents. nih.gov

The 1-aminocyclopentane-1-carboxylic acid framework is a key component in various pharmaceutical agents. While this compound is a protected form, the core structure is integral to the synthesis of important drugs. For instance, the related compound, 1-aminocyclopentane carbonitrile, is a known intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure. google.com

Furthermore, analogues such as 1-aminocyclopentane-1,3,4-tricarboxylic acids have been identified as potent ligands for metabotropic glutamate (B1630785) receptors, highlighting the significance of this scaffold in developing agents that target the central nervous system. google.com The benzyl ester group in the title compound serves as a versatile protecting group for the carboxylic acid, which can be readily removed under various conditions, typically through catalytic hydrogenolysis, to reveal the free acid for further chemical transformations. nbinno.com This strategic use of the benzyl group is fundamental in multi-step synthetic sequences common in pharmaceutical development. nbinno.com

Table 1: Examples of Pharmaceutical Precursors with the Aminocyclopentane Core

Precursor CompoundTarget Pharmaceutical ClassTherapeutic Area
1-Aminocyclopentane carbonitrileAngiotensin II Receptor Antagonists (e.g., Irbesartan)Hypertension
1-Aminocyclopentane-1,3,4-tricarboxylic acidsMetabotropic Glutamate Receptor AgonistsNeuroscience

Natural products containing aminocyclopentane cores are frequently identified as secondary metabolites with significant biological activity. nih.gov The structural rigidity and defined stereochemistry of these cyclic systems are crucial for their interaction with biological targets. The utility of aminocyclopentane synthons is showcased in the total synthesis of complex natural products like (±)-Agelastatin A, a marine alkaloid with potent cytotoxic properties. nih.gov The synthesis of such complex molecules relies on the strategic incorporation of building blocks that can establish the core cyclic structure early in the synthetic route, underscoring the value of compounds like this compound. nih.gov

While the aminocyclopentane scaffold is a validated platform in pharmaceutical and natural product synthesis, its specific application in the development of modern agrochemicals is less documented in scientific literature. The principles of designing bioactive molecules, such as conformational constraint and metabolic stability, are transferable to agrochemical research. However, dedicated studies focusing on this compound as a direct precursor for pesticides or herbicides are not prominent.

Incorporation into Peptide and Peptidomimetic Structures

One of the most significant applications of this compound is in the field of peptide science. Peptides often suffer from poor metabolic stability and lack of defined structure in solution, which limits their therapeutic potential. frontiersin.orgunibo.it Incorporating constrained amino acids like the one derived from the title compound is a key strategy to overcome these limitations. nih.gov

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov Cyclic amino acid residues, including aminocyclopentane (ACP), are incorporated into peptide sequences to introduce conformational constraints. marquette.edu This rigidity helps to lock the peptide backbone into a specific bioactive conformation, which can lead to higher receptor affinity and selectivity.

A notable example is the incorporation of aminocyclopentane into RGD peptides, which are known to target integrin receptors. marquette.edu By replacing a flexible glycine residue with the rigid ACP unit, researchers can create bicyclic peptides with more defined structures, potentially leading to better performance as diagnostic imaging agents or therapeutic candidates. marquette.edu

Table 2: Research Findings on Cyclic Residues in Peptidomimetics

Cyclic ResidueApplication ContextIntended ImprovementFinding
Aminocyclopentane (ACP)Bicyclic RGD PeptidesStructural rigidity for receptor bindingCreates conformationally restricted structures for potential use as PET tracers. marquette.edu
Azabicycloalkanone Amino Acidsβ-turn MimeticsMimicry of secondary protein structuresThe scaffold's dihedral angles were consistent with those of a type II' β-turn. nih.gov

β-peptides are polymers of β-amino acids that are known for their ability to form stable, well-defined secondary structures, such as helices and sheets, even in short sequences. rsc.org Unlike their α-peptide counterparts, they are resistant to degradation by common proteases. Carbocyclic β-amino acids, such as 2-aminocyclopentane-1-carboxylic acid (the β-amino acid isomer related to the title compound), are particularly effective at inducing stable helical folds. rsc.org

Homooligomers of related cyclic amino acids, like trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), have been shown to adopt a robust 14-helix structure. rsc.org The incorporation of such rigid cyclic units forces the peptide backbone into a predictable conformation, which is a central goal in the rational design of functional folded molecules. rsc.orgchemrxiv.org This property makes them valuable building blocks for creating novel biomaterials, catalysts, and therapeutic agents with precisely controlled three-dimensional shapes. rsc.org

Conformational Restriction and Bias in Peptide Chains Induced by 1-Aminocyclopentane-1-carboxylic Acid Units

The puckering of the cyclopentane ring is a critical determinant of the conformational preferences of Ac₅c-containing peptides. pitt.edunih.gov The five-membered ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. researchgate.netpitt.edu The specific puckering geometry influences the orientation of the amino and carboxyl groups, which in turn dictates the accessible φ and ψ dihedral angles of the peptide backbone. pitt.edunih.gov This conformational rigidity is instrumental in promoting the formation of ordered secondary structures, including β-turns and helical folds. nih.govnih.gov

Research has demonstrated that peptides containing Ac₅c units exhibit a pronounced tendency to form helical structures. nih.gov The constrained nature of the Ac₅c residue helps to nucleate and stabilize helical conformations that might otherwise be transient or unstable in peptides composed solely of acyclic amino acids. nih.govresearchgate.net For instance, the incorporation of Ac₅c has been shown to enhance the α-helicity of peptides designed to form coiled coils. nih.gov While it enhances helicity, stable coiled coil formation may also depend on the specific structures of side chains in adjacent hydrophobic amino acids. nih.gov The ability of Ac₅c to act as a potent helix-former is a valuable tool in peptidomimetic design, enabling the creation of peptides with predetermined three-dimensional structures for various biomedical and material science applications. nih.govnih.gov

Table 1: Influence of Ac₅c on Peptide Secondary Structure

Peptide Feature Conformational Effect of Ac₅c Incorporation Structural Outcome
Backbone Flexibility Reduced rotational freedom around φ and ψ angles. Increased rigidity and pre-organization of the peptide chain.
Ring Puckering Cyclopentyl ring adopts non-planar envelope or twist conformations. Dictates the spatial orientation of substituents and backbone dihedral angles. pitt.edunih.gov
Secondary Structure Promotes the formation of ordered secondary structures. Stabilization of β-turns and helical folds. nih.govnih.gov
Helicity Acts as a strong helix-inducing residue. Enhancement of α-helicity in peptide sequences. nih.gov

Chemical Reactivity and Transformation Studies

This compound serves as a key intermediate in peptide synthesis, primarily due to the protective nature of the benzyl ester group. The benzyl ester shields the carboxylic acid functionality, preventing it from undergoing unwanted reactions while the amino group is involved in amide bond formation. The removal of this protecting group, a process known as ester hydrolysis or debenzylation, is a critical step to liberate the free carboxylic acid for subsequent coupling reactions or to yield the final peptide acid. archive.org

Hydrolysis of the benzyl ester is typically achieved under basic or acidic conditions, or through catalytic hydrogenation. archive.orgresearchgate.net Basic hydrolysis, often employing reagents like lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium, effectively cleaves the ester bond to yield the carboxylate salt, which is subsequently protonated to give the free carboxylic acid. researchgate.net Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, is another mild and efficient method for debenzylation, producing the carboxylic acid and toluene as a byproduct.

Once the amino acid, 1-aminocyclopentane-1-carboxylic acid, is either N-protected or has its carboxyl group activated, it can participate in amide bond formation to be incorporated into a peptide sequence. researchgate.net Standard peptide coupling protocols are employed for this purpose. These methods involve the activation of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. nih.govlibretexts.org Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov The activated carboxylic acid then readily reacts with the free amino group of this compound (or its deprotected counterpart) to form a stable peptide bond. acs.orgacs.org

Table 2: Common Reagents for Ester Hydrolysis and Amide Bond Formation

Transformation Reagent Class Specific Examples Purpose
Ester Hydrolysis Bases LiOH, KOH, NaOH Cleavage of the benzyl ester to form a carboxylate salt. researchgate.net
Catalysts Pd/C, H₂ Reductive cleavage of the benzyl ester (hydrogenolysis).
Amide Bond Formation Coupling Reagents EDC, DCC, HATU, HBTU Activation of the carboxylic acid group for reaction with an amine. nih.govyoutube.com
Additives HOBt, NHS To prevent side reactions and racemization during coupling. nih.gov
Bases DIPEA, Et₃N To neutralize acids formed during the reaction and facilitate coupling. nih.gov

Further Derivatization of the Amino and Carboxylate Functions

Beyond its role in standard peptide synthesis, the amino and carboxylate groups of 1-aminocyclopentane-1-carboxylic acid, accessible from its benzyl ester precursor, can undergo a variety of chemical transformations for further derivatization. These modifications are crucial for creating novel molecular probes, labeled compounds, or peptidomimetics with tailored properties.

The primary amino group is a versatile handle for numerous derivatization reactions. It can be acylated with various acyl chlorides or anhydrides to introduce a wide range of functional groups. It can also undergo reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively. Another common modification is reductive amination, where the amino group reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. Furthermore, the amino group can be modified with fluorescent tags, such as those containing o-phthaldialdehyde, for analytical and detection purposes. nih.gov

The carboxylate function, once deprotected from its benzyl ester form, also offers multiple avenues for derivatization. thermofisher.com It can be re-esterified with different alcohols under acidic conditions or using coupling agents to produce a variety of esters, such as methyl, ethyl, or t-butyl esters, which can alter the compound's solubility and reactivity. researchgate.netnih.gov The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Additionally, the carboxyl group can be converted into an amide by reacting it with various primary or secondary amines using standard peptide coupling methods, leading to a diverse array of N-substituted amides. thermofisher.com These derivatization strategies significantly expand the chemical space accessible from this compound, enabling its use in a broad spectrum of chemical and biological research. thermofisher.com

Mechanistic Insights into Reactions Involving Benzyl 1 Aminocyclopentane 1 Carboxylate Formation and Transformation

Elucidation of Reaction Mechanisms in Multi-Component Reactions, such as Ugi-type reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a prominent example, yielding α-acylamino amides from the combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgbeilstein-journals.org The reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. organic-chemistry.org

The generally accepted mechanism for the Ugi reaction involves several key steps, all of which are reversible except for the final rearrangement. wikipedia.org

Imine Formation : The reaction typically initiates with the condensation of the amine and the carbonyl component (aldehyde or ketone) to form an imine, with the loss of a water molecule. organic-chemistry.orgwikipedia.org

Protonation and Nucleophilic Attack : The carboxylic acid protonates the imine, forming an iminium ion. This activation facilitates the nucleophilic attack of the isocyanide carbon onto the iminium carbon, generating a nitrilium ion intermediate. wikipedia.org

Second Nucleophilic Attack : The carboxylate anion then acts as a nucleophile, attacking the nitrilium ion. This step forms an α-adduct intermediate. beilstein-journals.org

Mumm Rearrangement : The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement. In this step, the R4-acyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable final bis-amide product. This rearrangement is the thermodynamic driving force for the entire reaction sequence. wikipedia.org

To synthesize cyclic structures like Benzyl (B1604629) 1-aminocyclopentane-1-carboxylate, a variation known as the Joullié-Ugi three-component reaction (JU-3CR) can be employed. nih.gov In this approach, the amine and carbonyl components are replaced by a pre-formed cyclic imine. nih.gov This strategy provides a direct route to N-heterocyclic motifs attached to a peptide backbone and often results in improved diastereoselectivity compared to the four-component equivalent. nih.gov The use of a cyclic imine constrains the conformation of the product, which is a desirable feature for drug candidates. nih.gov

Table 1: Key Mechanistic Steps in the Ugi Reaction
StepReactantsIntermediate FormedKey Transformation
1Amine, Ketone/AldehydeImineCondensation
2Imine, Carboxylic Acid, IsocyanideNitrilium ionNucleophilic attack
3Nitrilium ion, Carboxylateα-adductSecond nucleophilic attack
4α-adductFinal Product (bis-amide)Mumm Rearrangement (Acyl Transfer)

Stereochemical Outcomes and Diastereocontrol in Cyclic Amino Acid Synthesis

The biological and chemical properties of α,α-disubstituted α-amino acids have driven the development of numerous methods for their enantio- and diastereoselective synthesis. researchgate.net Achieving high levels of stereocontrol is critical, as the specific three-dimensional arrangement of atoms dictates the molecule's function, particularly when incorporated into peptides. nih.gov

In the synthesis of cyclic amino acids like Benzyl 1-aminocyclopentane-1-carboxylate, diastereocontrol is a key challenge. The formation of the cyclopentane (B165970) ring and the introduction of substituents at the C1 position must be precisely controlled. Several strategies are employed to influence the stereochemical outcome:

Substrate Control : The existing stereocenters in the starting materials can direct the stereochemistry of newly formed centers. For instance, in the cyclopropanation of chiral cyclobutyl dehydro amino acids, the bulky gem-dimethyl group on the cyclobutane (B1203170) ring can block one face of the double bond, forcing the incoming reagent (like diazomethane) to attack from the opposite, less hindered face, leading to high diastereoselectivity. doi.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to guide the reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of optically active α,α-disubstituted amino acids. jst.go.jp

Radical-Based Methods : Intramolecular radical reactions, such as C(sp³)–H amination, can be used to form the cyclic structure. When enantiopure starting materials are used, high levels of diastereocontrol can be achieved in these transformations. nih.gov

Conjugate Addition : Asymmetric Michael additions are another powerful tool. For example, the reaction of a prochiral dienoate with a chiral lithium amide can initiate a domino reaction involving a conjugate addition and a subsequent intramolecular cyclization, yielding a cyclopentane ring with controlled stereochemistry. mdpi.com

The stereochemical configuration of the final products is often determined using techniques like X-ray crystallography and advanced NMR spectroscopy. doi.orgbeilstein-journals.org

Table 2: Strategies for Diastereocontrol in Cyclic Amino Acid Synthesis
StrategyMechanistic PrincipleExample Application
Substrate ControlSteric hindrance from existing chiral centers directs the approach of reagents.Cyclopropanation of dehydroamino acids with bulky substituents. doi.org
Chiral AuxiliariesA removable chiral group guides the formation of new stereocenters.Synthesis of optically active α-ethylated α,α-disubstituted amino acids. jst.go.jp
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.Enantioselective addition of nucleophiles to α-iminoesters. rsc.org
Domino ReactionsA sequence of reactions where the stereochemistry of the first step dictates the outcome of subsequent steps.Tandem conjugate addition-cyclization to form functionalized cyclopentanes. mdpi.com

Rearrangement Reactions and Ring Expansion/Contraction Processes, e.g., Favorskii rearrangement

Rearrangement reactions are powerful transformations in organic synthesis that alter the carbon skeleton of a molecule. The Favorskii rearrangement is a classic example, primarily involving the reaction of α-halo ketones with a base to yield carboxylic acid derivatives. wikipedia.org A particularly useful application of this reaction is the ring contraction of cyclic α-halo ketones. wikipedia.orgadichemistry.com This provides a synthetic route to smaller carbocyclic rings, such as the cyclopentane core of this compound, starting from a more readily available six-membered ring.

The mechanism of the Favorskii rearrangement is generally accepted to proceed through a cyclopropanone (B1606653) intermediate:

Enolate Formation : The base (e.g., an alkoxide) abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen) to form an enolate. adichemistry.comscienceinfo.com

Cyclopropanone Formation : The enolate undergoes an intramolecular nucleophilic substitution, attacking the carbon bearing the halogen and displacing the halide ion. This ring closure forms a strained bicyclic cyclopropanone intermediate. wikipedia.orgscienceinfo.com

Nucleophilic Attack and Ring Opening : The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone. wikipedia.org This forms a tetrahedral intermediate, which subsequently collapses. The ring opens in a way that forms the more stable carbanion, which is then protonated by the solvent (e.g., methanol) to give the final ring-contracted ester product. adichemistry.com

For example, treating 2-chlorocyclohexanone (B41772) with a benzyl alkoxide base would be expected to yield a benzyl cyclopentanecarboxylate (B8599756) derivative through this ring-contraction pathway. scienceinfo.com This method is a key strategy in the synthesis of complex molecules, including strained cage structures like cubane. adichemistry.com

In cases where the α-halo ketone cannot form an enolate (i.e., it lacks an α'-proton), the reaction can proceed through an alternative "pseudo-Favorskii" or semi-benzilic acid rearrangement mechanism. wikipedia.orgscienceinfo.com

Table 3: Mechanistic Steps of the Favorskii Rearrangement for Ring Contraction
StepDescriptionIntermediate
1A base removes an acidic α'-proton from the α-halo ketone.Enolate
2The enolate performs an intramolecular SN2 attack, displacing the halide.Cyclopropanone
3The base attacks the carbonyl carbon of the cyclopropanone.Tetrahedral Intermediate
4The intermediate collapses, opening the three-membered ring to form the most stable carbanion, which is then protonated.Ring-Contracted Carboxylic Acid Derivative

Catalytic Approaches in the Synthesis of α-Amino Acid Derivatives

Catalytic methods offer efficient and selective routes for the synthesis of α-amino acid derivatives, including complex structures like this compound. Catalysis can lower activation energies, increase reaction rates, and, most importantly, enable asymmetric transformations to produce enantiomerically pure compounds. rsc.org Transition metal catalysts, particularly those from groups 8, 9, and 10 (such as Palladium, Rhodium, and Nickel), are widely used. google.comnih.gov

Key catalytic approaches include:

Catalytic Hydrogenation : This is a common method for reductions in amino acid synthesis. Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often used. google.comnih.gov In the synthesis of cyclic amino acids, catalytic hydrogenation can be used to reduce a double bond in a cyclopentene (B43876) precursor to form the saturated cyclopentane ring. nih.gov Asymmetric hydrogenation, using chiral catalysts, can create stereocenters with high enantioselectivity.

Palladium-Catalyzed Reactions : Palladium catalysts are versatile and used in a variety of transformations. For instance, an (η³-benzyl)palladium system, generated from a palladium catalyst and benzyl alcohol in water, can catalyze the C-H activation and subsequent benzylation of substrates. mdpi.com This type of reaction could be envisioned for introducing the benzyl group in the final stages of a synthesis.

Enantioselective Catalysis : The development of chiral catalysts has been a major breakthrough for producing single-enantiomer amino acids. rsc.org Chiral catalysts, such as those based on transition metals with chiral ligands or chiral phosphoric acids, create a chiral environment that forces the reaction to proceed along one stereochemical pathway. nih.gov This is crucial for synthesizing biologically active molecules, where only one enantiomer typically exhibits the desired activity. For example, chiral catalysts can be used for the enantioselective addition of nucleophiles to α-iminoesters to generate α,α-disubstituted α-amino acid derivatives with high enantiomeric excess. rsc.org

These catalytic methods are essential for creating complex, polyfunctionalized molecules efficiently and with the precise stereochemistry required for their intended applications. acs.org

Table 4: Examples of Catalytic Methods in Amino Acid Synthesis
Catalytic MethodCatalyst ExampleTransformationAdvantage
Catalytic HydrogenationRaney NickelAmination of benzyl alcohol with ammonia (B1221849)Uses commercially available catalysts. nih.gov
Asymmetric SynthesisChiral Rhodium or Iridium complexesAsymmetric addition to imines/iminoestersHigh enantioselectivity (high ee%). rsc.org
C-H Activation/BenzylationPalladium(0) with benzyl alcoholDirect benzylation of substratesAtom-economical, can be performed in water. mdpi.com
Ring-Closing MetathesisGrubbs' Catalyst (Ruthenium-based)Formation of a cyclopentene ring from a dieneEfficient formation of cyclic structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Benzyl 1 Aminocyclopentane 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Benzyl (B1604629) 1-aminocyclopentane-1-carboxylate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.30-7.40 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are observed as a singlet at approximately δ 5.15 ppm. The protons of the cyclopentane (B165970) ring produce complex multiplets in the aliphatic region (δ 1.60-2.10 ppm). The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically found in the range of δ 175-176 ppm. The carbons of the aromatic ring resonate between δ 128-136 ppm. The benzylic carbon (-CH₂) appears around δ 67 ppm, while the quaternary carbon of the cyclopentane ring (C-NH₂) is observed near δ 66 ppm. The remaining methylene carbons of the cyclopentane ring produce signals in the aliphatic region, typically between δ 24-37 ppm. bhu.ac.incompoundchem.comoregonstate.edulibretexts.org

For stereochemical analysis, chiral solvating agents (CSAs) like Mosher's acid can be used in ¹H NMR. nih.govresearchgate.net This technique can induce separate signals for the enantiomers, allowing for the determination of enantiomeric purity. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts (δ)
Assignment¹H Chemical Shift (ppm)
Aromatic (C₆H₅)7.30 - 7.40 (m, 5H)
Benzylic (C₆H₅CH₂)5.15 (s, 2H)
Amine (NH₂)~1.80 (br s, 2H)
Cyclopentane (-CH₂-)1.60 - 2.10 (m, 8H)
¹³C Chemical Shift (ppm)
C=O (Ester)175.5
Aromatic (C-CH₂)135.8
Aromatic (CH)128.6, 128.4, 128.2
Benzylic (CH₂)67.1
Quaternary Cyclopentane (C-NH₂)66.2
Cyclopentane (CH₂)36.8, 24.1

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For Benzyl 1-aminocyclopentane-1-carboxylate (C₁₃H₁₇NO₂), the expected molecular weight is approximately 219.28 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation of this molecule is predictable based on the stability of the resulting fragments. A very common and often base peak in the spectra of benzyl-containing compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the benzyl group. miamioh.edupharmacy180.com Another significant fragmentation pathway involves the loss of the entire benzyloxy group or rearrangement to lose benzyl alcohol. nih.gov Cleavage of the ester can lead to the loss of the benzyloxycarbonyl radical, resulting in an ion corresponding to the 1-aminocyclopentane moiety. libretexts.org Analysis of these fragments helps to confirm the connectivity of the molecule. nih.govrsc.orgresearchgate.netnih.gov

Predicted Mass Spectrometry Fragmentation
m/zFragment Identity
219[M]⁺ (Molecular Ion)
112[M - C₇H₇O]⁺
108[C₇H₈O]⁺ (Benzyl alcohol)
91[C₇H₇]⁺ (Tropylium ion, often base peak)
84[C₅H₈N]⁺ (Cyclopentaniminium fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine (-NH₂) group is indicated by N-H stretching vibrations, which typically appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester carbonyl group. The C-O stretching vibrations of the ester are expected in the 1150-1250 cm⁻¹ range. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentane and benzyl methylene groups appears just below 3000 cm⁻¹. Bending vibrations for the aromatic ring (C=C stretches) are typically found in the 1450-1600 cm⁻¹ region.

Characteristic Infrared (IR) Absorption Bands
Frequency Range (cm⁻¹)Vibrational Mode / Functional Group
3300 - 3500N-H Stretch (Primary Amine)
3030 - 3100Aromatic C-H Stretch
2850 - 2970Aliphatic C-H Stretch (Cyclopentane)
1730 - 1750C=O Stretch (Ester)
1450 - 1600C=C Stretch (Aromatic Ring)
1150 - 1250C-O Stretch (Ester)

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the molecule's connectivity, conformation in the solid state, and, crucially for a chiral molecule, its absolute configuration.

For this compound, which possesses a stereocenter at the C1 position of the cyclopentane ring, X-ray crystallography of a single crystal of one enantiomer would allow for the unambiguous assignment of its (R) or (S) configuration. The analysis provides detailed information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the cyclopentane ring (e.g., envelope or twist) and the orientation of the benzyl ester and amino groups in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the chemical purity of the compound. Using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), a single sharp peak in the chromatogram would indicate a high degree of purity.

Chiral Chromatography: Since this compound is a chiral compound, specialized chiral chromatography is required to separate its enantiomers. This is critical for applications where stereoisomeric purity is required. Chiral Stationary Phases (CSPs) are used to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely effective for resolving a broad range of chiral compounds, including amino acid derivatives. yakhak.orgresearchgate.net Another powerful class of CSPs for amino acid enantioseparation are those based on macrocyclic antibiotics, such as teicoplanin, which often provide excellent resolution in reversed-phase or polar organic modes. nih.govnih.gov The choice of CSP and mobile phase conditions must be optimized to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric excess (ee).

Chromatographic Methods
TechniqueStationary PhasePurpose
Reversed-Phase HPLCOctadecylsilyl (C18)Chemical Purity Assessment
Chiral HPLCPolysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Enantiomeric Separation & Purity (ee %)
Chiral HPLCMacrocyclic Antibiotic (e.g., Teicoplanin)Enantiomeric Separation & Purity (ee %)

Emerging Research Frontiers and Prospective Directions for Benzyl 1 Aminocyclopentane 1 Carboxylate Chemistry

Development of Next-Generation Catalytic and Sustainable Synthetic Routes

The synthesis of conformationally constrained amino acids like Benzyl (B1604629) 1-aminocyclopentane-1-carboxylate is moving towards more efficient and environmentally benign methodologies. Modern organic synthesis prioritizes sustainability, focusing on catalytic processes that minimize waste and energy consumption.

Catalytic Approaches: Traditional methods often involve multi-step sequences with stoichiometric reagents. Next-generation routes leverage transition metal catalysis. For instance, ring-closing metathesis offers a powerful strategy for constructing the cyclopentane (B165970) ring from acyclic precursors derived from amino acids like methionine or allylglycine. nih.gov Furthermore, catalytic hydrogenation using transition metals such as rhodium, ruthenium, or palladium is crucial for stereoselective synthesis, allowing for precise control over the three-dimensional structure of the final product.

Sustainable and Biocatalytic Synthesis: A significant frontier is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. rsc.org Enzymes such as aminopeptidases or amidases can be used for the kinetic resolution of amino acid precursors, providing access to optically pure L- and D-amino acids. symeres.com Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, like aminotransferases, are particularly valuable for selectively installing the amino group onto a keto-acid precursor. nih.gov The development of engineered enzymes through directed evolution is expanding the substrate scope and efficiency of these biocatalytic routes, making the synthesis of "unnatural" amino acids like the cyclopentane series increasingly practical on an industrial scale. nih.govmdpi.com These biotechnological methods represent a paradigm shift towards greener chemistry, reducing reliance on harsh chemical reagents and solvents. rsc.org

Table 1: Comparison of Synthetic Strategies
Synthetic StrategyKey FeaturesAdvantagesChallenges
Traditional Chemical SynthesisMulti-step reactions, use of stoichiometric reagents.Well-established and versatile.Often requires harsh conditions, generates significant waste.
Transition Metal CatalysisRing-closing metathesis, asymmetric hydrogenation.High efficiency, stereocontrol, atom economy.Catalyst cost and removal, sensitivity to functional groups.
BiocatalysisUse of enzymes (e.g., aminotransferases, lipases). nih.govHigh stereoselectivity, mild reaction conditions, environmentally benign. rsc.orgsymeres.comLimited substrate scope for wild-type enzymes, requires enzyme engineering.

Exploration of Novel Biological and Materials Science Applications

The unique structural features of Benzyl 1-aminocyclopentane-1-carboxylate make it a promising candidate for various applications in both life sciences and materials science.

Biological and Medicinal Applications: As a constrained amino acid, this molecule is an ideal building block for peptidomimetics. Incorporating such rigid units into peptide sequences can enhance their metabolic stability, improve receptor binding affinity, and control their secondary structure. nih.gov Derivatives of cyclic amino acids are being explored for a range of therapeutic areas. For instance, cyclopentane carboxylic acids have been investigated as potent and selective inhibitors of voltage-gated sodium channels (e.g., NaV1.7) for the treatment of pain. Other related structures have shown potential as anticancer and antimicrobial agents. benthamdirect.comnih.gov The benzyl group itself can be a key pharmacophore, and its ester linkage allows the molecule to function as a prodrug, potentially improving bioavailability before being hydrolyzed in vivo to release the active carboxylic acid.

Materials Science Applications: In materials science, cyclic amino acids are valuable monomers for the synthesis of specialized polymers. Polyamides or poly(amino esters) incorporating the rigid cyclopentane unit can lead to materials with enhanced thermal stability and defined macromolecular structures. rsc.org The cyclopentane ring is a pervasive feature in many natural products, including steroids and prostaglandins, and its incorporation into synthetic materials can impart unique physical and chemical properties. wikipedia.org For example, cyclopentane-based compounds are used in the formulation of synthetic resins and adhesives. Furthermore, derivatives like multiple alkylated cyclopentanes are used as high-performance lubricants in specialized applications due to their low volatility. wikipedia.org

Computational Chemistry and Molecular Modeling for Structure-Property Prediction

Computational tools are indispensable for accelerating the design and development of molecules like this compound. Molecular modeling allows for the prediction of chemical properties, biological activity, and reaction mechanisms, thereby guiding experimental work.

Structure and Property Prediction: Density Functional Theory (DFT) is a powerful method for optimizing molecular geometries and predicting a wide range of properties. mdpi.com Using basis sets such as B3LYP/6-311++G(2d,p), researchers can accurately calculate bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and IR spectroscopy. scirp.orgnih.gov DFT calculations can also elucidate electronic properties, including HOMO-LUMO energy gaps and charge distributions, which are crucial for understanding the molecule's reactivity and intermolecular interactions. rsc.orgrsc.org

Predicting Biological Activity: Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein receptor or enzyme active site. mdpi.com By docking this compound and its derivatives into the binding sites of targets like collagenase or β-tubulin, researchers can identify potential therapeutic applications and prioritize compounds for synthesis and biological screening. mdpi.comresearchgate.net This in silico screening significantly reduces the time and cost associated with drug discovery. researchgate.net Furthermore, quantitative pharmacophore modeling can identify the key structural features required for biological activity, guiding the rational design of more potent and selective analogs. mdpi.com

Table 2: Computational Methods and Their Applications
Computational MethodPrimary ApplicationPredicted Properties
Density Functional Theory (DFT)Structure optimization and property calculation. mdpi.comBond lengths, bond angles, vibrational frequencies, HOMO-LUMO energies, charge distribution. scirp.orgnih.gov
Molecular DockingPredicting binding modes and affinities to biological targets.Binding energy (ΔG), protein-ligand interactions (e.g., hydrogen bonds). mdpi.com
Pharmacophore ModelingIdentifying essential structural features for biological activity.3D arrangement of hydrophobic, aromatic, and hydrogen bond donor/acceptor features. mdpi.com

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery. nih.gov this compound is an excellent scaffold for the construction of such libraries due to its multiple points for chemical diversification.

Scaffold for Library Synthesis: The rigid cyclopentane core provides a well-defined three-dimensional structure, which is advantageous for designing focused libraries targeting specific protein families. The molecule offers three primary points for modification:

The Amino Group: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The Carboxyl Group: The benzyl ester serves as a protecting group that can be cleaved (e.g., by hydrogenolysis) to reveal the carboxylic acid. This acid can then be coupled with a diverse set of amines or alcohols to form amides or other esters.

The Cyclopentane Ring: While more synthetically challenging, the ring itself can be further functionalized in more advanced library designs.

This multi-directional diversification allows for the creation of vast libraries of compounds from a single, conformationally defined core. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing Benzyl 1-aminocyclopentane-1-carboxylate with high enantiomeric purity?

  • Methodology : Utilize carbamate protection strategies (e.g., benzyloxycarbonyl [Cbz] or tert-butoxycarbonyl [Boc] groups) to stabilize the amine moiety during cyclization. For example, Boc-protected aminocyclopentanecarboxylic acid derivatives (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) can be synthesized via cyclization of protected amino acids, followed by benzylation . Purification via recrystallization or chiral chromatography ensures enantiomeric purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Confirm structural integrity using 1^1H and 13^{13}C NMR to resolve cyclopentane ring protons and carbamate/ester functionalities.
  • Mass Spectrometry (MS) : Determine molecular weight (e.g., ESI-MS or MALDI-TOF) to verify the molecular ion peak (expected ~235–250 g/mol based on analogs) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) from the carbamate/ester groups (~1700–1750 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye contact .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
  • Storage : Keep in a cool, dry environment away from oxidizers due to potential instability (data gaps noted in SDS) .

Advanced Research Questions

Q. How does this compound interact with pyridoxal 5′-phosphate (PLP)-dependent enzymes, and what kinetic parameters define this interaction?

  • Methodology :

  • Enzyme Assays : Monitor decarboxylation or transamination reactions using UV-vis spectrophotometry (300–600 nm) to track PLP cofactor spectral shifts .
  • Kinetic Analysis : Global fitting of multiwavelength data to multi-exponential models (e.g., Specfit) to derive kcatk_{\text{cat}} and KmK_m. Substrate analogs (e.g., 1-aminocyclohexane-1-carboxylate) can probe steric effects on enzyme active sites .

Q. What experimental strategies resolve contradictions in kinetic data from transamination reactions involving this compound?

  • Methodology :

  • Data Validation : Repeat assays under controlled pH (e.g., TEA-succinate buffer, pH 7.8) and temperature to minimize variability .
  • Statistical Modeling : Apply multivariate analysis (e.g., ANOVA or Bayesian inference) to distinguish systematic errors from true substrate-enzyme effects .

Q. How can reaction conditions be optimized for catalytic transformations of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use uniform experimental design to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, ammonium cerium phosphate catalysts optimized benzyl acetate synthesis via acid-alcohol molar ratio adjustments .
  • Kinetic Profiling : Track reaction progress via HPLC or GC-MS to identify rate-limiting steps and byproduct formation .

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